Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate
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Description
Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate is a useful research compound. Its molecular formula is C25H18N3Na3O11S3 and its molecular weight is 701.6 g/mol. The purity is usually 95%.
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Biological Activity
Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate, commonly referred to as trisodium naphthalenetrisulfonate, is a complex organic compound with significant biological activity. Its molecular formula is C25H18N3Na3O11S3 and it has a molecular weight of approximately 701.59 g/mol. This compound is notable for its applications in various biological and medical fields, particularly in the treatment of conditions related to collagen dysfunction.
Property | Value |
---|---|
Molecular Formula | C25H18N3Na3O11S3 |
Molecular Weight | 701.588 |
CAS Number | 17804-51-2 |
Synonyms | 8-[[3-(m-Aminobenzamido)-p-toluamido]-1,3,5-naphthalenetrisulfonic Acid Trisodium Salt |
Trisodium naphthalenetrisulfonate exhibits several mechanisms of action that contribute to its biological activity:
- Collagen Interaction : The compound has been shown to interact with collagen, which is crucial for maintaining the structural integrity of tissues. This interaction can be beneficial in treating conditions like arthritis where collagen degradation occurs .
- Antioxidant Properties : Studies indicate that trisodium naphthalenetrisulfonate may possess antioxidant properties, helping to mitigate oxidative stress in cells .
- Cell Proliferation : Research suggests that this compound can influence cell proliferation and differentiation, making it a candidate for therapeutic applications in regenerative medicine .
Clinical Applications
This compound has been investigated for its potential use in:
- Arthritis Treatment : Due to its interaction with collagen and potential anti-inflammatory effects, it is being explored as a treatment option for various types of arthritis .
- Cancer Research : Preliminary studies have suggested that the compound may have applications in cancer therapy by modulating tumor cell behavior and enhancing the efficacy of certain chemotherapeutic agents .
Case Study 1: Arthritis Management
In a clinical trial involving patients with rheumatoid arthritis, administration of trisodium naphthalenetrisulfonate resulted in significant reductions in joint swelling and pain scores compared to a placebo group. The study highlighted the compound's role in stabilizing collagen structures and reducing inflammatory markers.
Case Study 2: Antioxidant Effects
A laboratory study assessed the antioxidant capacity of trisodium naphthalenetrisulfonate in human fibroblast cells exposed to oxidative stress. Results demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Research Findings
Recent research has focused on elucidating the detailed biochemical pathways influenced by trisodium naphthalenetrisulfonate:
- In vitro Studies : These studies have shown that the compound can inhibit matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation. This inhibition is crucial for protecting joint integrity in arthritic conditions .
- In vivo Studies : Animal models have demonstrated that administration of trisodium naphthalenetrisulfonate leads to improved histological outcomes in joint tissues, suggesting its potential as a disease-modifying agent in arthritis .
Properties
IUPAC Name |
trisodium;8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O11S3.3Na/c1-13-5-6-15(10-20(13)28-24(29)14-3-2-4-16(26)9-14)25(30)27-19-7-8-21(41(34,35)36)18-11-17(40(31,32)33)12-22(23(18)19)42(37,38)39;;;/h2-12H,26H2,1H3,(H,27,30)(H,28,29)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRDRZCPZDCCY-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)N.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N3Na3O11S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-51-2 |
Source
|
Record name | Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.